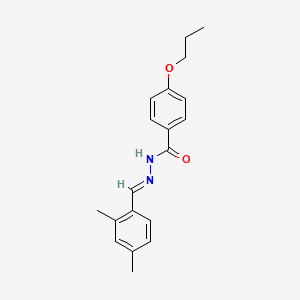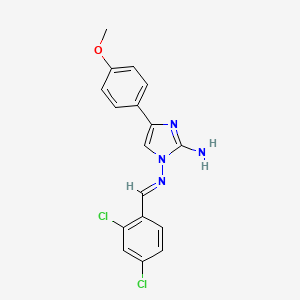
N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine
説明
N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine, also known as DBN or DBN-1, is a chemical compound that has been widely used in scientific research due to its unique properties. DBN-1 is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine-1 inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the kinase activity. This compound-1 has been shown to be a selective inhibitor of certain protein kinases, depending on the structural features of the kinase domain.
Biochemical and Physiological Effects:
This compound-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases involved in cell survival pathways. This compound-1 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. In addition, this compound-1 has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine-1 in lab experiments is its selectivity for certain protein kinases, which allows for more precise investigation of specific signaling pathways. However, this compound-1 has some limitations, such as its relatively low solubility in aqueous solutions, which may affect its bioavailability and potency. In addition, this compound-1 may have off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine-1. One area of interest is the development of more potent and selective inhibitors of protein kinases, which may have greater therapeutic potential. Another area of interest is the investigation of the role of protein kinases in the regulation of immune responses, which may lead to the development of new treatments for inflammatory diseases. Finally, the use of this compound-1 in combination with other drugs or therapies may be explored to improve the efficacy of cancer treatments.
科学的研究の応用
N~1~-(2,4-dichlorobenzylidene)-4-(4-methoxyphenyl)-1H-imidazole-1,2-diamine-1 has been widely used in scientific research as a tool to investigate the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including JNK, ERK, and p38 MAPK, which are involved in cell growth, differentiation, and apoptosis. This compound-1 has also been used to study the signaling pathways involved in cancer development and progression, as well as in the regulation of inflammatory responses.
特性
IUPAC Name |
1-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-24-14-6-3-11(4-7-14)16-10-23(17(20)22-16)21-9-12-2-5-13(18)8-15(12)19/h2-10H,1H3,(H2,20,22)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJFKZYMLLLBH-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=N2)N)N=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN(C(=N2)N)/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3859761.png)
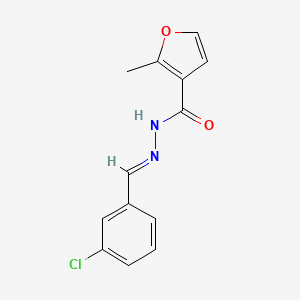
![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859775.png)
![5-benzyl-8-methoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3859779.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3859784.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-nitrophenyl)vinyl]benzamide](/img/structure/B3859791.png)
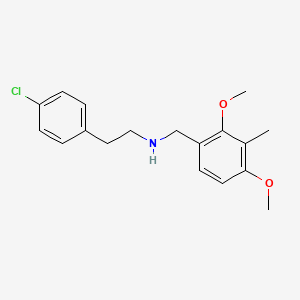
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3859804.png)
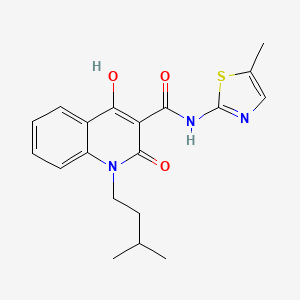
![2-[4-(benzyloxy)phenoxy]-N'-(2,6-dichlorobenzylidene)propanohydrazide](/img/structure/B3859819.png)
![2-(3-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B3859826.png)
![4-[(7-chloro-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B3859834.png)
